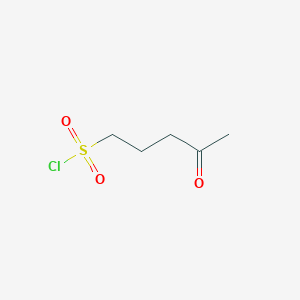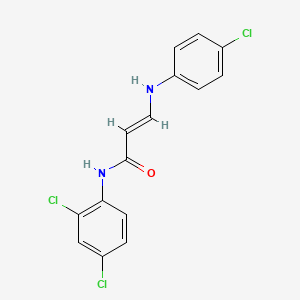
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the use of hydrochloride salts in the synthesis of amine derivatives is mentioned in the synthesis of 2-(4-azulenyl)ethanamine derivatives . The importance of such compounds in biological systems and their potential inhibitory effects on certain enzymes is also highlighted .
Synthesis Analysis
The synthesis of related compounds involves the use of methyleneammonium salts on sodium derivatives to yield amine derivatives and their hydrochlorides . While the exact synthesis of this compound is not described, the methodologies used in the synthesis of 2-(4-azulenyl)ethanamine derivatives could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by techniques such as UV, IR, 1H NMR, 13C NMR, and MS, as these are standard methods for characterizing amine derivatives and their hydrochlorides . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound this compound. However, the reactivity of similar compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, in heterocyclic oriented synthesis is discussed . This compound serves as a building block for various heterocyclic scaffolds, which suggests that the compound may also be used in similar chemical reactions to create diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. For example, the presence of the hydrochloride salt could affect its solubility in water and other solvents. The fluorine atoms could influence the compound's reactivity and interactions with biological molecules, as seen in the negligible effect on prostaglandin 15-hydroxydehydrogenase and the inhibition of cyclic AMP-phosphodiesterase by related compounds . The electrochemical properties of similar compounds, such as N-2-methylbenzylidene-4-antipyrineamine, have been studied using electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) , which could be relevant for understanding the electrochemical behavior of the compound .
Aplicaciones Científicas De Investigación
Novel Chemical Probes
Research has demonstrated the utility of related compounds in the development of photoaffinity probes for biological studies. For instance, the study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines highlighted the potential of these compounds in biological systems, despite some limitations in obtaining primary sequence data due to the reversibility of photoinsertion processes M. Platz et al., 1991.
Selective Optical Sensors
The development of selective sensors for metal ions is another area of research application. A novel sensor based on 7-nitrobenzo-2-oxa-1,3-diazolyl subunits was created for the selective detection of Hg2+, demonstrating the potential of such compounds in environmental monitoring and analysis N. Wanichacheva et al., 2009.
Catalysis and Synthetic Chemistry
Compounds related to "2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-fluorobenzyl)ethanamine hydrochloride" have been explored for their catalytic activity. For example, nickel ferrite nanoparticles were used in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, showcasing the potential of these compounds in facilitating various organic reactions T. N. Rao et al., 2019.
Pharmacological Research
While the focus here is not on drug use or side effects, it's worth noting that compounds with similar structures have been studied for their pharmacological properties, including their potential as psychoactive substances. Such research aids in understanding the bioactivity of these compounds and their potential therapeutic applications Ju-Hyun Kim et al., 2019.
Propiedades
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-fluorophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.ClH/c1-12-16(17-10-15(20)6-7-18(17)22-12)8-9-21-11-13-2-4-14(19)5-3-13;/h2-7,10,21-22H,8-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKPMNVIVKKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)


![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)


![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)
![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)

![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)